molecular formula C16H25N B1497875 N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine CAS No. 950603-16-4

N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

Cat. No.: B1497875
CAS No.: 950603-16-4
M. Wt: 231.38 g/mol
InChI Key: QBMLVHULRZTDKY-UHFFFAOYSA-N
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Description

N,5,5,8,8-Pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine typically involves multi-step organic reactions. One common approach is the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate methylating agents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)amine

  • N,5,5,8,8-pentamethyl-(5,6,7,8-tetrahydronaphth-2-ylmethyl)boronic acid

  • Methyl 4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)vinyl)benzoate

Uniqueness: this compound stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the unique arrangement of methyl groups and the presence of the tetrahydronaphthyl moiety contribute to its distinct properties and reactivity.

Properties

IUPAC Name

N-methyl-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-15(2)8-9-16(3,4)14-10-12(11-17-5)6-7-13(14)15/h6-7,10,17H,8-9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMLVHULRZTDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CNC)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654818
Record name N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-16-4
Record name N-Methyl-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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